molecular formula C25H20FNO4S B2492866 4-(4-ETHOXYBENZENESULFONYL)-6-FLUORO-3-(4-METHYLBENZOYL)QUINOLINE CAS No. 866895-81-0

4-(4-ETHOXYBENZENESULFONYL)-6-FLUORO-3-(4-METHYLBENZOYL)QUINOLINE

Cat. No.: B2492866
CAS No.: 866895-81-0
M. Wt: 449.5
InChI Key: YPTCGKJTMWWIAI-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is a complex organic compound with the molecular formula C27H25NO5S It is known for its unique chemical structure, which includes a quinoline core substituted with ethoxybenzenesulfonyl, fluorine, and methylbenzoyl groups

Scientific Research Applications

4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzenesulfonyl, fluorine, and methylbenzoyl groups through various substitution reactions. Common reagents used in these reactions include ethyl benzenesulfonate, fluorinating agents, and methylbenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be suitable.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-3-31-19-9-11-20(12-10-19)32(29,30)25-21-14-18(26)8-13-23(21)27-15-22(25)24(28)17-6-4-16(2)5-7-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTCGKJTMWWIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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